2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester featuring a six-membered 1,3,2-dioxaborinane ring substituted with two methyl groups at the 5,5-positions and a 2-methoxyphenyl group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and moderate reactivity imparted by the electron-donating methoxy group . Its synthesis typically involves the condensation of 2-methoxyphenylboronic acid with 2,2-dimethyl-1,3-propanediol under anhydrous conditions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHZRSAYLTONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479112 | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335343-05-0 | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring. The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron hydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, where it transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The stability of the dioxaborinane ring and the presence of the methoxy group enhance the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Reduce electrophilicity at boron, slowing cross-coupling kinetics but improving stability .
- Heteroaromatic Substituents (e.g., thiophene) : Enable niche applications in materials science .
2.3 Crystallographic and Conformational Analysis
X-ray studies of related compounds (e.g., (E)-2-(1,1-dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane) reveal that the dioxaborinane ring adopts an envelope conformation , with the boron atom deviating from the plane. The 2-methoxyphenyl group introduces a dihedral angle of ~20° between the phenyl ring and the borinane plane, influencing packing via weak C–H···O interactions .
2.4 Thermal and Physical Properties
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro) decompose at lower temperatures (~150°C) compared to methoxy-substituted analogs (~200°C) .
- Purity and Storage : Commercial samples (e.g., 2-(4-methoxyphenyl) variant) are typically 97% pure and stored at 2–8°C , while nitro-substituted analogs may require desiccants .
Biological Activity
2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 335343-05-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a dioxaborinane ring structure, which is significant in medicinal chemistry for its ability to form stable complexes with various biomolecules. The methoxy group enhances its lipophilicity, potentially affecting its bioavailability and pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Study 1: Antiviral Properties
A study explored the antiviral properties of related compounds against the Marburg virus (MARV). Although direct data on this compound was not available, it was noted that similar compounds could interact with viral proteins, indicating potential pathways for further research on this specific compound's antiviral capabilities .
Case Study 2: Enzyme Inhibition
Research into dioxaborinane derivatives has shown their effectiveness in inhibiting specific enzymes linked to cancer progression. For instance, compounds structurally similar to this compound have been documented to inhibit g-secretase activity, which is crucial in Alzheimer's disease pathology . This suggests a potential role for the compound in neurodegenerative disease treatment.
The mechanisms through which this compound may exert its biological effects include:
- Binding Affinity : The compound's ability to bind to target proteins can lead to inhibition of their activity. Molecular docking studies indicate that similar compounds have high binding affinities for key viral proteins .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that dioxaborinanes can influence ROS levels within cells, potentially leading to apoptotic pathways in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions and catalysts for synthesizing 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane?
Methodological Answer: Synthesis optimization relies on catalyst selection and reaction parameters. Key protocols include:
- Nickel-based catalysts : NiCl₂ with bis(diphenylphosphino)ferrocene in toluene at 100°C yields 91% efficiency .
- Ruthenium systems : Carbonylchlorohydridobis(triisopropylphosphine)ruthenium(II) with styrene in toluene (80°C, 15 min) achieves 80% yield .
- Copper-mediated coupling : CuCl with LiOMe in N,N-dimethylacetamide at 30°C enables methyl ester functionalization (87% yield) .
Critical Consideration : Moisture sensitivity necessitates inert atmospheres (argon/nitrogen) and anhydrous solvents. Validate reproducibility using Schlenk techniques or gloveboxes .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Solubility discrepancies arise from measurement techniques (e.g., Ali vs. SILICOS-IT models). Evidence shows:
| Model | Solubility (mg/mL) | Log S | Class |
|---|---|---|---|
| Ali | 0.087 | -3.29 | Soluble |
| SILICOS-IT | 0.0254 | -3.9 | Soluble |
| Experimental | 0.105 | - | Soluble |
Q. Approach :
Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Use B NMR to confirm boronate ester formation (δ ~30 ppm). H/C NMR verifies methoxy and dimethyl substituents .
- X-ray Diffraction : Single-crystal X-ray studies (e.g., monoclinic P2₁/n, a = 12.1774 Å, b = 9.7928 Å) resolve bond angles and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 293.08 for C₁₃H₁₆BNO₆) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer: Enantioselective pathways require chiral catalysts:
- Rhodium complexes : (R)-BINAP with Rh(COD)₂SbF₆ in tert-amyl alcohol (80°C, 20h) achieves 97% yield and >80% ee .
- Copper-mediated coupling : Cu(acac)₂ with salen ligands in THF enables diastereoselective C–B bond formation (71% yield, 89% de) .
Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What computational models predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Simulate transition states (e.g., B–O bond dissociation energies) using Gaussian or ORCA software.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal Suzuki-Miyaura conditions .
Case Study : COMSOL Multiphysics integrates AI to optimize reaction kinetics and diffusion rates in flow reactors .
Q. How does moisture or oxygen affect the stability of this dioxaborinane?
Methodological Answer:
- Stability Tests : Thermogravimetric analysis (TGA) under humid conditions shows mass loss at >150°C.
- Precautionary Measures : Hazard statements (H302/H312/H332) indicate toxicity risks; use P261/P264/P280 PPE .
Mitigation : Store under argon with molecular sieves. Monitor degradation via FTIR (B–O stretch at ~1350 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers address conflicting catalytic efficiencies in literature?
Methodological Answer: Contradictions arise from ligand steric effects or solvent polarity. For example:
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| NiCl₂/dppf | Toluene | 91 |
| Ru(CO)H(Cl)(PPh₃)₃ | o-Xylene | 69 |
| Pd(PPh₃)₂Cl₂ | THF | 85 |
Q. Resolution :
- Conduct kinetic studies (e.g., in situ IR monitoring) to compare turnover frequencies.
- Evaluate ligand electronic effects via Hammett plots .
Theoretical Frameworks
Q. What theoretical models explain the compound’s reactivity in C–H borylation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
